molecular formula C24H24N2O3 B11534660 N-(2,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

N-(2,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide

Cat. No.: B11534660
M. Wt: 388.5 g/mol
InChI Key: BWPSWSYDZNAMBH-UHFFFAOYSA-N
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Description

  • N-(2,4-dimethylphenyl)-Nα-(phenoxycarbonyl)phenylalaninamide is an organic compound.
  • Properties: It appears as a colorless to pale yellow crystalline solid with a distinctive odor. It is soluble in organic solvents such as ethanol, ether, and ketones but insoluble in water.

    Synonyms: , and [][1].

  • Preparation Methods

    • N-(2,4-dimethylphenyl)-Nα-(phenoxycarbonyl)phenylalaninamide can be synthesized via the reaction between 2,4-dimethylaniline and acetic anhydride .
    • Industrial Production: While I don’t have specific industrial production methods, the laboratory-scale synthesis provides a starting point for further optimization.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology: It may serve as a model compound for studying peptide-based drug design.

      Medicine: Investigating its pharmacological properties could reveal potential therapeutic applications.

      Industry: Its use as a precursor in dye and pigment synthesis is noteworthy.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce. Further research is needed to elucidate its effects.
    • Targets and Pathways: Identifying molecular targets and pathways would require specific studies.

  • Comparison with Similar Compounds

      Uniqueness: N-(2,4-dimethylphenyl)-Nα-(phenoxycarbonyl)phenylalaninamide’s uniqueness lies in its specific substitution pattern and the presence of the phenoxycarbonyl group.

      Similar Compounds: While I don’t have an exhaustive list, related compounds include other substituted phenylalaninamides and derivatives.

    Properties

    Molecular Formula

    C24H24N2O3

    Molecular Weight

    388.5 g/mol

    IUPAC Name

    phenyl N-[1-(2,4-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate

    InChI

    InChI=1S/C24H24N2O3/c1-17-13-14-21(18(2)15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28)

    InChI Key

    BWPSWSYDZNAMBH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3)C

    Origin of Product

    United States

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